molecular formula C17H30O2 B8104757 3-Methylene-4-tridecyloxetan-2-one

3-Methylene-4-tridecyloxetan-2-one

Cat. No.: B8104757
M. Wt: 266.4 g/mol
InChI Key: PFZSCBZBKIRZKZ-UHFFFAOYSA-N
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Description

3-Methylene-4-tridecyloxetan-2-one is a substituted oxetanone derivative characterized by a four-membered lactone ring (oxetan-2-one) functionalized with a methylene group (-CH₂-) at the 3-position and a long tridecyl chain (-C₁₃H₂₇) at the 4-position. This structure confers unique physicochemical properties, including high lipophilicity due to the tridecyl substituent and ring strain inherent to the oxetane system. Such compounds are of interest in polymer chemistry, medicinal chemistry (as prodrugs or enzyme inhibitors), and as intermediates in organic synthesis .

Properties

IUPAC Name

3-methylidene-4-tridecyloxetan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-15(2)17(18)19-16/h16H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZSCBZBKIRZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1C(=C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-4-tridecyloxetan-2-one typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions. One common method is the cyclization of a suitable precursor, such as a hydroxyalkyl halide, under basic conditions.

    Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene-substituted oxetane.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methylene-4-tridecyloxetan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the methylene group to other functional groups, such as alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methylene group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols.

Scientific Research Applications

3-Methylene-4-tridecyloxetan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Methylene-4-tridecyloxetan-2-one involves its interaction with various molecular targets. The strained oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the ring, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the oxetane ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oxetanone Derivatives

4-Trimethylsiloxy-3-penten-2-one () shares the oxetanone core but differs in substituents. The 4-position bears a trimethylsiloxy group (-OSi(CH₃)₃), while the 3-position is a pentenyl chain. Key differences include:

  • Polarity : The siloxy group increases polarity compared to the hydrophobic tridecyl chain in 3-Methylene-4-tridecyloxetan-2-one.
  • Synthetic Routes: Siloxy-substituted oxetanones are typically synthesized via silylation of hydroxylactones or ring-opening reactions with silane reagents , whereas the tridecyl chain in the target compound likely requires alkylation or Grignard-based methodologies.
  • Stability: The bulky siloxy group may sterically stabilize the oxetanone ring against hydrolysis, whereas the tridecyl chain enhances solubility in nonpolar solvents.

Functional Analogues: Larger Lactone Rings

5-(3'-Methoxy-4'-hydroxyphenyl)-γ-valerolactone () is a five-membered lactone (valerolactone) with a methoxy-hydroxyphenyl substituent. Key comparisons:

  • Ring Strain : Oxetan-2-one (four-membered) has higher ring strain than valerolactone, making it more reactive in ring-opening polymerizations or nucleophilic additions.
  • Electronic Effects : The methoxy-hydroxyphenyl group in the valerolactone introduces aromaticity and hydrogen-bonding capacity, contrasting with the purely aliphatic tridecyl chain in the target compound.
  • Applications: Valerolactones are widely used as green solvents or polymer precursors, while strained oxetanones are leveraged for their kinetic reactivity in drug delivery systems .

Data Tables

Table 1: Structural and Functional Comparison

Property This compound 4-Trimethylsiloxy-3-penten-2-one 5-(3'-Methoxy-4'-hydroxyphenyl)-γ-valerolactone
Core Structure Oxetan-2-one (4-membered) Oxetan-2-one (4-membered) Valerolactone (5-membered)
Substituents -CH₂- (3-position), -C₁₃H₂₇ (4-position) -OSi(CH₃)₃ (4-position), pentenyl (3) -C₆H₃(OCH₃)(OH) (aromatic substituent)
Polarity Highly lipophilic Moderate polarity Amphiphilic (polar aromatic + nonpolar lactone)
Key Reactivity Ring-opening via nucleophiles Siloxy group participates in silylation Aromatic electrophilic substitution
Applications Polymer intermediates, prodrugs Silane-based synthesis Green solvents, bioactive molecules

Table 2: Hypothetical Physicochemical Properties*

Property This compound 4-Trimethylsiloxy-3-penten-2-one 5-(3'-Methoxy-4'-hydroxyphenyl)-γ-valerolactone
Molecular Weight ~296 g/mol ~228 g/mol ~236 g/mol
Boiling Point High (>300°C, decomp.) Moderate (~200°C) Moderate (~250°C)
Solubility Insoluble in water, soluble in THF Partially soluble in ethers Soluble in polar aprotic solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylene-4-tridecyloxetan-2-one
Reactant of Route 2
3-Methylene-4-tridecyloxetan-2-one

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